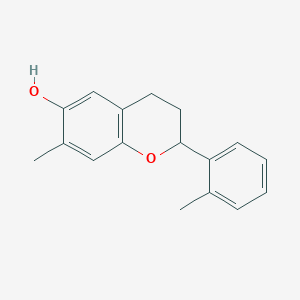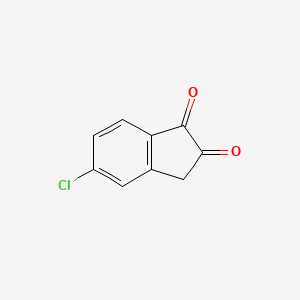
5-Chloro-1,2-indanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1,2-indanedione is a chemical compound belonging to the indanedione family. It is characterized by a chlorine atom attached to the indanedione structure, which consists of a fused benzene and cyclopentane ring with two ketone groups. This compound is of significant interest due to its applications in various scientific fields, including forensic science and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,2-indanedione typically involves the chlorination of 1,2-indanedione. One common method includes the reaction of 1,2-indanedione with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing waste.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1,2-indanedione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or neutral conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
5-Chloro-1,2-indanedione has a wide range of applications in scientific research:
Forensic Science: It is used as a reagent for developing latent fingerprints on porous surfaces.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions due to its reactive nature.
Industrial Applications: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-1,2-indanedione involves its reactivity with nucleophiles. In forensic applications, it reacts with amino acids in sweat to form colored products, which are visible under specific lighting conditions. The compound’s reactivity is attributed to the presence of the chlorine atom and the diketone structure, which makes it susceptible to nucleophilic attack .
Comparison with Similar Compounds
1,2-Indanedione: Lacks the chlorine atom but has similar reactivity and applications in fingerprint development.
5-Bromo-1,2-indanedione: Similar structure with a bromine atom instead of chlorine, used in similar applications but with different reactivity.
1,3-Indanedione: Different position of the ketone groups, used in various organic synthesis applications.
Uniqueness: 5-Chloro-1,2-indanedione is unique due to the presence of the chlorine atom, which enhances its reactivity and makes it particularly useful in forensic applications. Its ability to form stable, colored products with amino acids sets it apart from other indanedione derivatives .
Properties
CAS No. |
207554-23-2 |
|---|---|
Molecular Formula |
C9H5ClO2 |
Molecular Weight |
180.59 g/mol |
IUPAC Name |
5-chloro-3H-indene-1,2-dione |
InChI |
InChI=1S/C9H5ClO2/c10-6-1-2-7-5(3-6)4-8(11)9(7)12/h1-3H,4H2 |
InChI Key |
SWHCHEDYHQTQNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)C(=O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



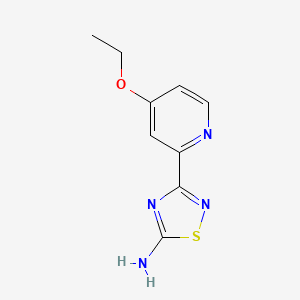

![2-[(4-Methoxyphenyl)methyl]-5-methylthiophen-3-ol](/img/structure/B13883460.png)
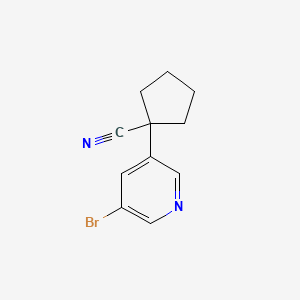
![2-(4-Methoxy-3-nitro-phenyl)-[1,3]dioxolane](/img/structure/B13883471.png)
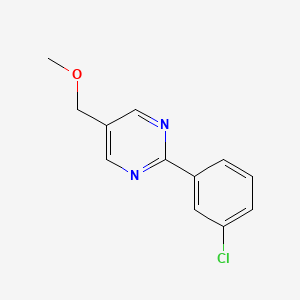
![Methyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate;hydrochloride](/img/structure/B13883478.png)
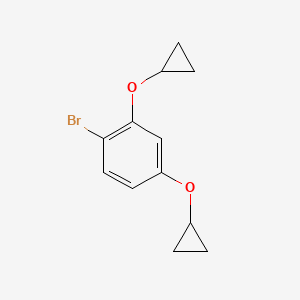
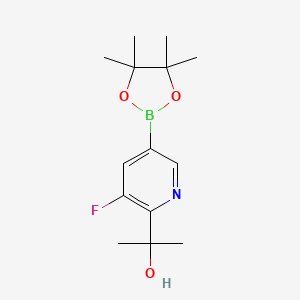
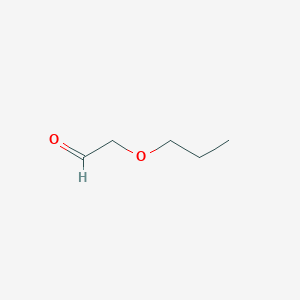

![[3-(3-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13883501.png)
